molecular formula C12H22F3NO4 B1447086 (3R)-3-aminodecanoic acid, trifluoroacetic acid CAS No. 1807888-02-3

(3R)-3-aminodecanoic acid, trifluoroacetic acid

Cat. No. B1447086
CAS RN: 1807888-02-3
M. Wt: 301.3 g/mol
InChI Key: BMZCMKJPCDEOBS-SBSPUUFOSA-N
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Description

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor . TFA is widely used in organic chemistry for various purposes .


Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .


Molecular Structure Analysis

The molecular structure of TFA is CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .


Chemical Reactions Analysis

TFA is a known breakdown product of numerous pesticides and of many other industrial chemicals including hydrochlorofluorocarbons and hydrofluorocarbons (HCFCs and HFCs, which are used as propellants in various sprays and as cooling agents), fluoropolymers (such as teflon) and medicinal products (such as the anaesthetic halothane) .


Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .

Scientific Research Applications

Organic Synthesis

(3R)-3-aminodecanoic acid, trifluoroacetic acid: is widely used in organic synthesis. Its role as a building block in the synthesis of pharmaceuticals and agrochemicals is significant due to its ability to introduce fluorine-containing functional groups . The compound’s strong acidity and solubility in most solvents make it an excellent catalyst and reagent for various chemical transformations, including rearrangements and functional group deprotections .

Peptide Synthesis

In peptide synthesis, trifluoroacetic acid is utilized for the deprotection of t-BOC group, which is a common protecting group for amines. The acid’s volatility and strong acidity are advantageous for the synthesis of complex peptides .

Environmental Impact Studies

Trifluoroacetic acid is a known environmental pollutant. It is produced from the atmospheric degradation of hydrofluorocarbons (HFCs) and has been detected in various environmental settings. Research into its toxicity, sources, and removal processes is crucial for understanding its long-term environmental impact .

Analytical Chemistry

In analytical chemistry, trifluoroacetic acid is used as an ion pairing agent in liquid chromatography. It is also employed as a solvent in NMR spectroscopy and as a calibrant in mass spectrometry due to its volatility and strong acidic nature .

Medicinal Chemistry

The compound’s role in medicinal chemistry is growing as it is used to synthesize fluorine-containing bioactive molecules. These molecules often exhibit enhanced metabolic stability and improved pharmacokinetic properties .

Material Science

In material science, (3R)-3-aminodecanoic acid, trifluoroacetic acid can be used to modify surface properties of materials. The introduction of fluorine atoms can lead to the development of materials with unique hydrophobic and chemical resistance characteristics .

Fluorine Chemistry

The compound is essential in fluorine chemistry for the introduction of trifluoromethyl groups into organic molecules. This modification can significantly alter the chemical and physical properties of the molecules, leading to new applications in various fields .

Drug Development

In drug development, the compound’s ability to introduce fluorine atoms into drug molecules is leveraged to enhance their biological activity and stability. This has led to the development of new classes of drugs with improved efficacy .

Safety and Hazards

TFA may be corrosive to metals, harmful if inhaled, and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

TFA has been studied since the 1990s . The most well-known ultra-short-chain perfluoroalkyl acid is TFA . Potential sources and the fate of ultra-short-chain perfluoroalkyl acids other than TFA are not well studied and data reporting their environmental occurrence is scarce .

properties

IUPAC Name

(3R)-3-aminodecanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZCMKJPCDEOBS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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